2-Bromo-4-hydroxybenzaldehyde
Overview
Description
2-Bromo-4-hydroxybenzaldehyde is an organic compound with the molecular formula C7H5BrO2. It is a derivative of benzaldehyde, where the benzene ring is substituted with a bromine atom at the second position and a hydroxyl group at the fourth position. This compound is a white to light yellow crystalline solid and is used as an intermediate in organic synthesis .
Mechanism of Action
Target of Action
It is known that this compound is an organic intermediate , which suggests that it may interact with various biological targets depending on the specific context of its use.
Mode of Action
It is synthesized from 3-bromophenol , and it has been reported to be used in the preparation of a dual-channel rhodamine-like fluorescent probe for detecting mercury and iron ions . This suggests that it may interact with its targets through the formation of complex structures, possibly involving the exchange of electrons or the formation of covalent bonds.
Biochemical Pathways
Given its use in the synthesis of a fluorescent probe , it may be involved in pathways related to fluorescence and the detection of specific ions.
Result of Action
Its use in the synthesis of a fluorescent probe suggests that it may have the ability to bind to specific ions and induce fluorescence , which could be used to visualize these ions at the molecular or cellular level.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Bromo-4-hydroxybenzaldehyde. Factors such as temperature, pH, and the presence of other chemicals can affect its reactivity and stability. For instance, its synthesis involves the use of sodium hydroxide and is carried out at controlled temperatures , indicating that these factors are crucial for its proper functioning.
Biochemical Analysis
Biochemical Properties
2-Bromo-4-hydroxybenzaldehyde plays a crucial role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutases and glutathione reductase . These interactions often result in the modulation of the enzyme’s activity, either through inhibition or activation, depending on the specific biochemical context. The compound’s ability to disrupt cellular antioxidation systems makes it a potent agent in biochemical studies aimed at understanding oxidative stress and its implications.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism . For instance, in fungal cells, this compound disrupts the antioxidation system, leading to oxidative stress and subsequent cell death . This disruption is achieved through the compound’s interaction with key cellular components, resulting in altered gene expression and metabolic flux. The compound’s impact on cellular metabolism is particularly significant, as it can lead to changes in energy production and utilization within the cell.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, such as enzymes and proteins . This binding can result in the inhibition or activation of the target biomolecule, leading to downstream effects on cellular processes. Additionally, this compound has been shown to induce changes in gene expression, further influencing cellular function . The compound’s ability to modulate enzyme activity and gene expression highlights its potential as a tool for studying biochemical pathways and cellular responses.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are critical factors that influence its effects over time. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . The long-term effects of this compound on cellular function can vary depending on the specific experimental conditions. In vitro and in vivo studies have demonstrated that prolonged exposure to the compound can lead to sustained changes in cellular metabolism and function . These temporal effects are essential considerations for researchers utilizing this compound in their studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exert beneficial effects, such as enhanced antioxidation and improved cellular function . At higher doses, this compound can induce toxic effects, including oxidative stress and cellular damage . These threshold effects are critical for determining the appropriate dosage for experimental studies and for understanding the compound’s potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors . One of the primary pathways involves its conversion to 4-hydroxybenzoic acid, a process mediated by specific oxidoreductases . This conversion is significant as it influences the compound’s bioavailability and its overall impact on cellular metabolism. Additionally, this compound can affect metabolic flux, leading to changes in the levels of key metabolites within the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation within different cellular compartments. Studies have shown that this compound is efficiently transported across cellular membranes, allowing it to reach its target sites within the cell . The compound’s distribution is also influenced by its chemical properties, such as solubility and affinity for specific biomolecules.
Subcellular Localization
The subcellular localization of this compound is a key factor in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins . Additionally, this compound can be targeted to specific organelles, such as mitochondria, through post-translational modifications and targeting signals . This localization is crucial for the compound’s ability to modulate cellular processes and exert its biochemical effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Bromo-4-hydroxybenzaldehyde can be synthesized through various methods. One common method involves the bromination of 4-hydroxybenzaldehyde. The process typically includes the following steps:
- Dissolve 4-hydroxybenzaldehyde in an appropriate solvent such as acetonitrile.
- Add bromine or a brominating agent like N-bromosuccinimide (NBS) to the solution.
- Stir the mixture at room temperature until the reaction is complete.
- Purify the product through recrystallization or chromatography .
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve more efficient and scalable methods. One such method includes the use of a continuous flow reactor, which allows for better control over reaction conditions and higher yields. The process involves:
- Feeding 4-hydroxybenzaldehyde and a brominating agent into the reactor.
- Maintaining optimal temperature and pressure conditions.
- Continuously removing the product and purifying it through distillation or crystallization .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-4-hydroxybenzaldehyde undergoes various chemical reactions, including:
Electrophilic Substitution: The bromine atom can be replaced by other electrophiles in the presence of suitable reagents.
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents like halogens, nitrating agents, or sulfonating agents under acidic conditions.
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Major Products:
Electrophilic Substitution: Substituted benzaldehydes.
Oxidation: 2-Bromo-4-hydroxybenzoic acid.
Reduction: 2-Bromo-4-hydroxybenzyl alcohol.
Scientific Research Applications
2-Bromo-4-hydroxybenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active molecules, such as enzyme inhibitors and receptor modulators.
Medicine: It is involved in the development of drugs targeting specific enzymes or receptors, particularly in cancer and neurological disorders.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Comparison with Similar Compounds
2-Bromo-4-hydroxybenzaldehyde can be compared with other brominated benzaldehydes:
2-Bromobenzaldehyde: Lacks the hydroxyl group, making it less reactive in certain substitution reactions.
4-Bromobenzaldehyde: Has the bromine atom at the fourth position, affecting its reactivity and applications.
3-Bromo-4-hydroxybenzaldehyde: Similar structure but with the bromine atom at the third position, leading to different chemical properties and reactivity.
Uniqueness: The presence of both a bromine atom and a hydroxyl group on the benzene ring makes this compound a versatile intermediate in organic synthesis, allowing for a wide range of chemical modifications and applications .
Properties
IUPAC Name |
2-bromo-4-hydroxybenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrO2/c8-7-3-6(10)2-1-5(7)4-9/h1-4,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCBOCCOUCDGNKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)Br)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50454650 | |
Record name | 2-Bromo-4-hydroxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50454650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22532-60-1 | |
Record name | 2-Bromo-4-hydroxybenzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22532-60-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-4-hydroxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50454650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-bromo-4hydroxybenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is significant about the synthesis of 2-bromo-4-hydroxybenzaldehyde as described in the research paper?
A1: The research paper highlights that the Reimer-Tiemann reaction of m-bromophenol yields four distinct products, contrary to previous reports. [] One of these products is This compound. This finding is significant because it demonstrates a more complex outcome than initially understood for this specific Reimer-Tiemann reaction. Identifying and characterizing all four products contributes valuable insights into the reaction mechanism and potential applications of the synthesized compounds, including this compound.
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